2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an aceto hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with various sulfur-containing reagents to introduce the sulfanyl group. The final step involves the condensation of the triazole derivative with an appropriate aldehyde to form the aceto hydrazide moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the aceto hydrazide moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-THIENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the triazole ring and the propenylidene moiety distinguishes it from other similar compounds, potentially leading to unique interactions and activities.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-3-28-21(18-11-13-19(23)14-12-18)26-27-22(28)30-15-20(29)25-24-16(2)9-10-17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,25,29)/b10-9+,24-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMAYJJRRCNMH-ABBUQKJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C=CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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